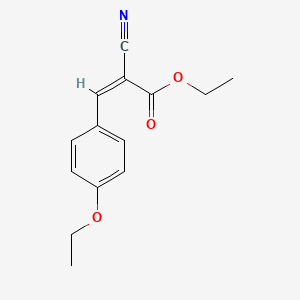
(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate is an organic compound that belongs to the class of cyanoacrylates These compounds are known for their strong adhesive properties and are widely used in various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-ethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for mixing and heating can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
科学研究应用
(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioadhesives and tissue engineering materials.
Industry: The compound is used in the production of high-performance adhesives and coatings.
作用机制
The mechanism of action of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate involves its ability to form strong covalent bonds with various substrates. The cyano group can participate in nucleophilic addition reactions, while the ethoxyphenyl group can enhance the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
相似化合物的比较
Similar Compounds
- Ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)acrylate
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
Comparison
Compared to its analogs, (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and overall stability. The specific positioning of the ethoxy group also affects the compound’s ability to participate in various chemical reactions, making it distinct from its methoxy-substituted counterparts .
属性
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13-7-5-11(6-8-13)9-12(10-15)14(16)18-4-2/h5-9H,3-4H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTPOZKRLMEHTI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
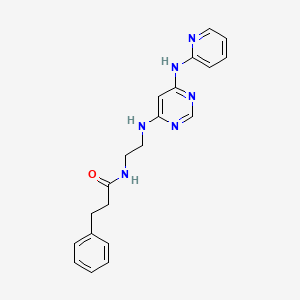
![1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2674019.png)
![N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2674020.png)
![3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)
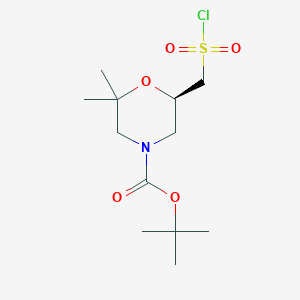
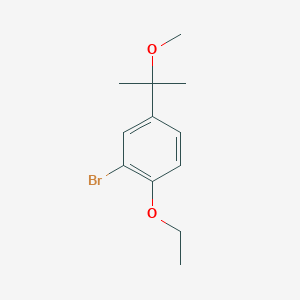
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2674024.png)
![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)
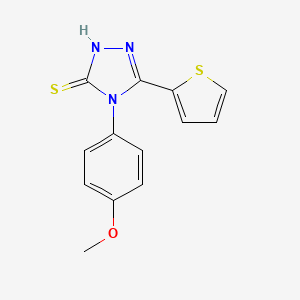
![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate](/img/structure/B2674034.png)
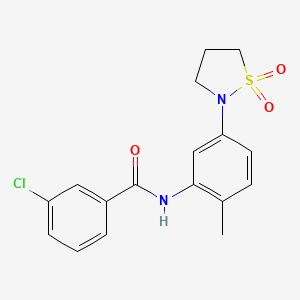
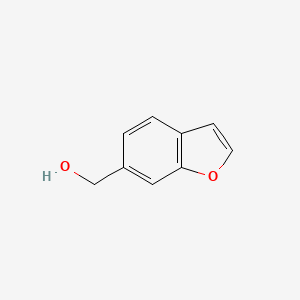
![METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2674039.png)
